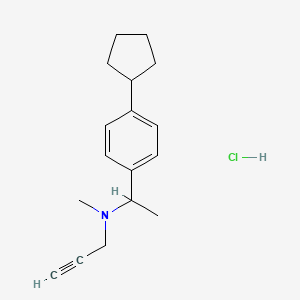
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propargylamine moiety, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride typically involves multi-step reactions. One common method is the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is often catalyzed by transition metals such as copper or gold under mild conditions . The reaction conditions usually include a solvent-free environment or the use of green solvents to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, the use of automated systems can further optimize the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted propargylamines with various functional groups.
Scientific Research Applications
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride involves its interaction with molecular targets such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can prevent the breakdown of neurotransmitters, leading to increased levels of these chemicals in the brain. This action is particularly relevant in the treatment of neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Pargyline: Another monoamine oxidase inhibitor with similar neuroprotective properties.
Rasagiline: A selective monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A compound with both monoamine oxidase inhibition and neuroprotective effects.
Uniqueness
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propargylamine moiety is particularly important for its activity as a monoamine oxidase inhibitor, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
80649-50-9 |
|---|---|
Molecular Formula |
C17H24ClN |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
N-[1-(4-cyclopentylphenyl)ethyl]-N-methylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C17H23N.ClH/c1-4-13-18(3)14(2)15-9-11-17(12-10-15)16-7-5-6-8-16;/h1,9-12,14,16H,5-8,13H2,2-3H3;1H |
InChI Key |
CFVCGVBHNKYCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)CC#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


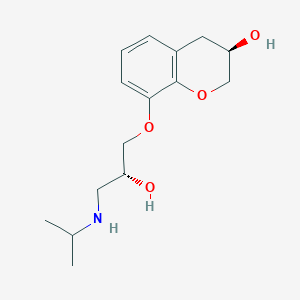
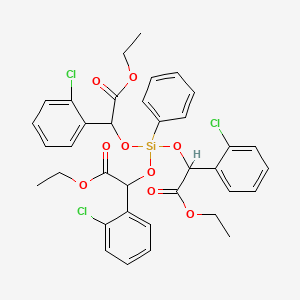
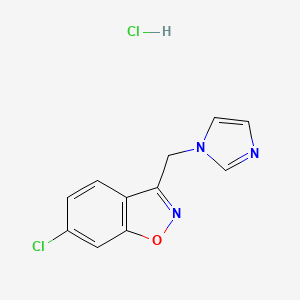
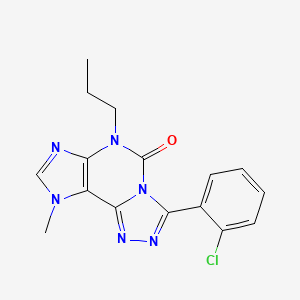
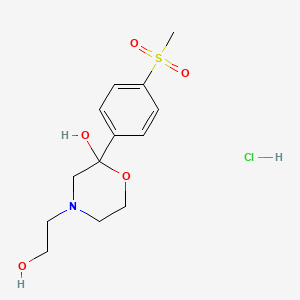
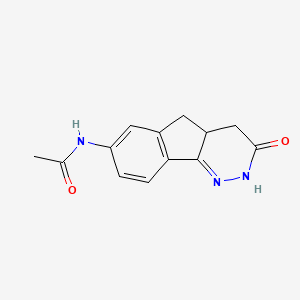
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)


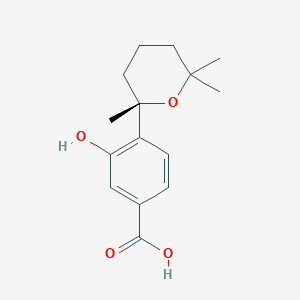
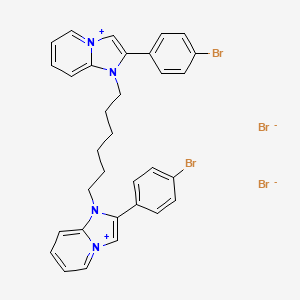
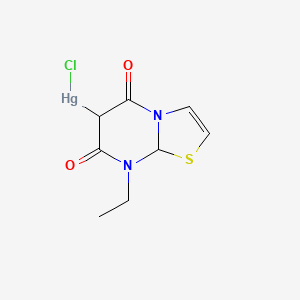

![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
